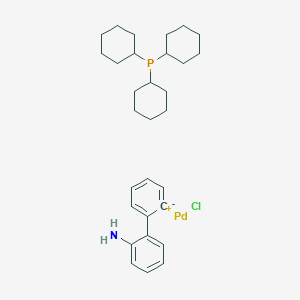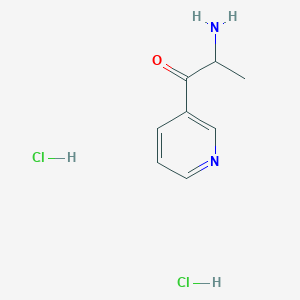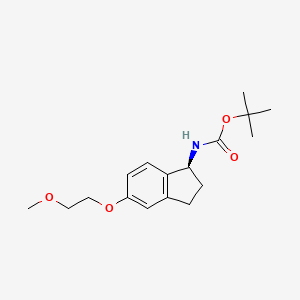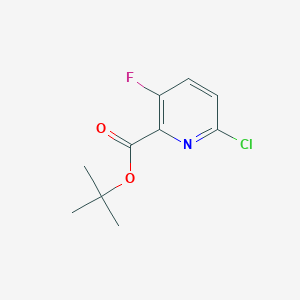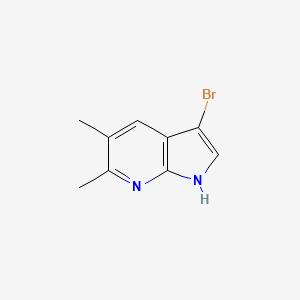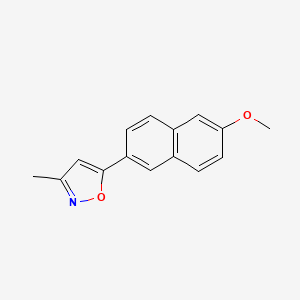
5-(6-Methoxy-2-naphthyl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxy-2-naphthyl)-3-methylisoxazole is a chemical compound known for its unique structure and potential applications in various fields. The compound features a naphthyl group substituted with a methoxy group at the 6-position, and an isoxazole ring substituted with a methyl group at the 3-position. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxy-2-naphthyl)-3-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and a suitable isoxazole precursor.
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction, often involving the use of reagents such as hydroxylamine hydrochloride and a base like sodium acetate.
Methylation: The final step involves the methylation of the isoxazole ring at the 3-position, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxy-2-naphthyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group and the isoxazole ring can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
5-(6-Methoxy-2-naphthyl)-3-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-2-naphthyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl derivatives: Compounds with similar naphthyl and methoxy groups.
Isoxazole derivatives: Compounds with similar isoxazole rings.
Uniqueness
5-(6-Methoxy-2-naphthyl)-3-methylisoxazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C15H13NO2/c1-10-7-15(18-16-10)13-4-3-12-9-14(17-2)6-5-11(12)8-13/h3-9H,1-2H3 |
InChI Key |
XBNXJFPVYIZMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


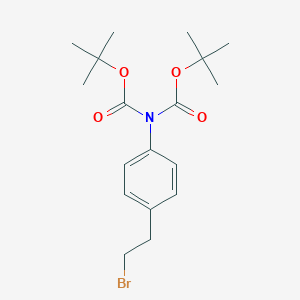
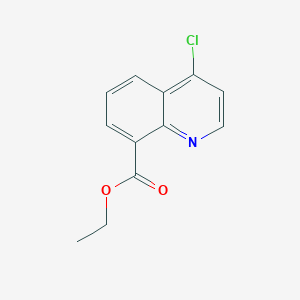
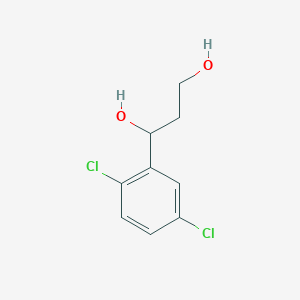


![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
